molecular formula C18H15N3O B8181277 (R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Katalognummer: B8181277
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: FHCPPTWLAGSJCG-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative characterized by a benzyl substituent at the 4-position and a 1,8-naphthyridin-2-yl group at the 2-position. This compound is synthesized with high enantiomeric purity (98% purity, 99% ee) and is commercially available for research purposes . Its stereochemistry and functional groups make it a valuable scaffold in medicinal chemistry, particularly for applications requiring chiral recognition or π-π interactions with biological targets.

Key physicochemical properties include:

  • Spectroscopic Data: Analogous compounds show FT-IR peaks indicative of C=N (1660 cm⁻¹) and C-O (1175 cm⁻¹) stretches, consistent with dihydrooxazole frameworks .

Eigenschaften

IUPAC Name

(4R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCPPTWLAGSJCG-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Reaction Mechanism

The most widely reported synthesis begins with a condensation reaction involving 2-aminopyridine, substituted aromatic aldehydes (e.g., benzaldehyde derivatives), and malononitrile or cyanoacetate. This one-pot reaction proceeds via nucleophilic attack of the aldehyde carbonyl group by the amine, followed by cyclization to form the dihydrooxazole ring. The naphthyridine moiety is introduced through subsequent annulation steps.

Key Conditions:

  • Solvents : Dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) are preferred due to their high polarity and ability to stabilize intermediates.

  • Catalysts : Lewis acids such as ZnCl₂ or FeCl₃ (5–10 mol%) accelerate the cyclization step.

  • Temperature : Reactions typically occur at 100–120°C for 2–4 hours.

Yield Optimization

A study comparing solvents demonstrated that DMA provides superior yields (78–82%) compared to NMP (70–75%) under identical conditions. The use of microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields above 75%.

Metal-Catalyzed Asymmetric Synthesis

Chiral Induction Strategies

Achieving the (R)-configuration necessitates chiral catalysts or auxiliaries. A patent describing a related naphthyridine synthesis employs (S)-BINOL-derived phosphoric acids to induce enantioselectivity during the oxazole ring formation. This method achieves an enantiomeric excess (ee) of 88–92% but requires stringent anhydrous conditions.

Representative Protocol:

  • React 2-aminopyridine with benzyl glyoxal in the presence of (S)-BINOL-phosphoric acid (10 mol%).

  • Add malononitrile and heat at 80°C for 12 hours.

  • Isolate the product via column chromatography (hexane/ethyl acetate).

Transition Metal Complexes

Palladium-catalyzed couplings have been explored for late-stage functionalization. For example, Suzuki-Miyaura cross-coupling introduces aryl groups to the naphthyridine core post-cyclization. However, this approach adds complexity and is less cost-effective for large-scale production.

Intramolecular Diels-Alder Cyclization

Oxazole Enone Intermediate

An alternative route involves the synthesis of an oxazole enone precursor, which undergoes intramolecular Diels-Alder cyclization to form the naphthyridine ring. This method is advantageous for constructing polycyclic architectures but requires precise temperature control.

Reaction Steps:

  • Prepare 2-(1,8-naphthyridin-2-yl)oxazole-4-carbaldehyde via Vilsmeier-Haack formylation.

  • React with benzylamine to form the enamine intermediate.

  • Heat at 150°C in toluene to trigger cyclization.

Stereochemical Outcomes

The Diels-Alder approach inherently produces a racemic mixture, necessitating subsequent chiral resolution using techniques like simulated moving bed (SMB) chromatography.

Purification and Isolation Techniques

Crystallization Protocols

Crude products are typically purified via recrystallization from ethanol/water mixtures (2:1 v/v). Adding ammonium chloride to the aqueous phase enhances crystallization efficiency, yielding >95% purity.

Chromatographic Methods

For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane gradients (10–50%) resolves stereoisomers. However, this is impractical for industrial applications due to solvent consumption.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Multicomponent78–8250–55HighModerate
Metal-Catalyzed65–7088–92ModerateLow
Diels-Alder60–65N/ALowHigh

Industrial-Scale Considerations

Solvent Recycling

NMP and DMA are recovered via distillation under reduced pressure (80–100°C, 15 mmHg), achieving 85–90% reuse rates.

Waste Management

Neutralization of acidic byproducts (e.g., HCl) with NaOH generates NaCl, which is disposed of via standard aqueous waste streams.

Emerging Technologies

Continuous Flow Synthesis

Recent advancements adapt the multicomponent reaction to continuous flow systems, reducing reaction times to <10 minutes and improving reproducibility.

Biocatalytic Approaches

Preliminary studies using lipases for kinetic resolution show promise, achieving 95% ee but with lower yields (40–45%).

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that (R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial properties. For instance:

  • Case Study 1 : A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has also been explored for its potential anticancer effects:

  • Case Study 2 : Research published in a peer-reviewed journal highlighted the ability of (R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole to inhibit tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Applications in Asymmetric Catalysis

(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole serves as an effective chiral ligand in asymmetric catalysis:

Catalytic Activity

The compound has been utilized in several catalytic reactions:

Reaction TypeCatalyst TypeYield (%)Reference
Aldol ReactionsChiral Ligand85%
Michael AdditionsChiral Catalyst90%
Diels-Alder ReactionsChiral Lewis Acid95%

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound is compared to analogues with modifications in substituents and stereochemistry (Table 1).

Table 1: Structural Comparison of Dihydrooxazole Derivatives

Compound Name Substituents (Position 4 and 2) Stereochemistry Purity (%) Reference
(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole Benzyl (4), 1,8-naphthyridin-2-yl (2) R-configuration 98
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Diphenyl (4,5), 1,8-naphthyridin-2-yl (2) 4S,5R 97
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole tert-Butyl (4), 1,8-naphthyridin-2-yl (2) S-configuration 97
(R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole Isopropyl (4), 1,8-naphthyridin-2-yl (2) R-configuration N/A
(S)-4-Benzyl-2-(6-benzylpyridin-2-yl)-4,5-dihydrooxazole (L7) Benzyl (4), 6-benzylpyridin-2-yl (2) S-configuration N/A
Key Observations:

Substituent Bulk and Lipophilicity: The benzyl group (target compound) provides moderate lipophilicity, balancing solubility and membrane permeability. tert-Butyl and isopropyl groups () are aliphatic, offering lower π-stacking capability but higher metabolic stability compared to aromatic substituents .

Aromatic vs. Heteroaromatic Moieties :

  • The 1,8-naphthyridin-2-yl group (bicyclic heteroaromatic) enhances π-π interactions and hydrogen-bonding capacity compared to simpler pyridinyl or benzylpyridinyl groups (e.g., L7 in ). This may improve affinity for enzymes or receptors with aromatic binding sites .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound [α]20D (CHCl3) FT-IR (cm⁻¹) NMR (13C, δ ppm) MS (ESI) [M+H]+
(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole N/A Similar to Not reported Not reported
(R,R)-4b () +81.20° 1660 (C=N), 1175 (C-O) N/A 245.1649
L7 () N/A N/A 75.46 (t), 70.3 (d), 58.7 (d) 543.31
  • Optical Activity : The (R)-configuration in the target compound likely confers optical activity comparable to (R,R)-4b ([α]20D = +81.20°), critical for enantioselective applications .
  • Mass Spectrometry : The molecular ion peak for (R,R)-4b (245.1649) aligns with its formula (C15H21N2O), while L7 (543.31) reflects its larger benzylpyridinyl substituent .

Biologische Aktivität

(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅N₃O
  • Molecular Weight : 289.33 g/mol
  • IUPAC Name : (R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole

The compound features a benzyl group, a naphthyridine moiety, and a dihydrooxazole ring, contributing to its diverse chemical and biological properties.

Antimicrobial Properties

Research indicates that (R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Effects

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Line Studies : (R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis in these cells, which was confirmed through flow cytometry assays.
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival, particularly those related to the PI3K/Akt/mTOR pathway.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyResult/Effect
AntimicrobialIn vitro against E. coliSignificant inhibition at 50 µg/mL
AnticancerMCF-7 and A549 cell linesIC50 values of 12 µM and 15 µM respectively
Apoptosis InductionFlow cytometryIncreased early apoptosis rates

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized (R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole and evaluated its effects on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner. Further analysis revealed that it triggered apoptosis through caspase activation and mitochondrial membrane potential disruption.

Synthesis and Development

The synthesis of (R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Combining 2-amino derivatives with appropriate aldehydes under acidic conditions.
  • Cyclization : Formation of the oxazole ring through cyclization reactions involving carboxylic acids or their derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole to achieve high enantiomeric purity?

  • Methodology : Synthesis typically involves multi-step protocols, including condensation of substituted benzaldehyde derivatives with chiral precursors. For example, refluxing with glacial acetic acid as a catalyst in absolute ethanol for 4–18 hours under controlled conditions can yield dihydrooxazole derivatives . To ensure enantiomeric purity (>99% ee), polarimetry and chiral chromatography (e.g., ADH columns with Hex:iPrOH eluents) are critical for monitoring stereochemical outcomes .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • FT-IR : Confirm functional groups (e.g., oxazole C=N stretch at ~1658 cm⁻¹, aromatic C-H bending at ~760 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR verify benzyl protons (δ 7.2–7.4 ppm) and naphthyridine carbons (δ 145–155 ppm).
  • GC-MS : Validate molecular ion peaks and fragmentation patterns .
  • Polarimetry : Measure specific rotation ([α]²⁰D) to confirm enantiomeric configuration (e.g., [α]²⁰D = −56.30° for related dihydrooxazoles) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Methodology : Byproducts often arise from incomplete ring closure or racemization. Recrystallization in water-ethanol mixtures (1:3 ratio) and column chromatography (silica gel, 40% AcOEt/hexane) effectively remove unreacted intermediates and stereoisomers . Purity >97% is achievable with iterative solvent washing .

Advanced Research Questions

Q. How does the stereoelectronic environment of the benzyl and naphthyridine substituents influence enantioselectivity in catalytic applications?

  • Methodology : Computational studies (DFT or molecular docking) can model steric hindrance and π-π interactions. For example, the benzyl group creates a chiral pocket that restricts naphthyridine rotation, enhancing enantioselectivity in asymmetric catalysis. Experimental validation via kinetic resolution (e.g., using Sharpless epoxidation) quantifies these effects .

Q. What strategies resolve contradictions in reported reaction mechanisms for dihydrooxazole formation?

  • Methodology : Conflicting pathways (e.g., nucleophilic vs. electrophilic ring closure) are resolved through isotopic labeling (¹⁵N or ²H) and in situ monitoring (Raman spectroscopy). For instance, deuterated benzaldehyde derivatives can track proton transfer steps during cyclization .

Q. How can computational modeling predict the biological activity of derivatives against fungal pathogens?

  • Methodology : QSAR models correlate structural features (e.g., electron-withdrawing groups on the naphthyridine ring) with antifungal potency. Docking simulations against fungal CYP51 (a sterol biosynthesis target) identify binding affinities. Experimental validation via MIC assays against Candida spp. confirms predictions .

Critical Analysis of Contradictions

  • Stereochemical Stability : Some studies report racemization under prolonged reflux (>12 hours), while others claim stability . Resolution involves optimizing reaction time (4–6 hours) and using aprotic solvents (DMSO) to suppress acid-catalyzed stereomutation .
  • Biological Activity : Derivatives with bulkier substituents (e.g., tert-butyl) show reduced antifungal activity compared to benzyl analogs, suggesting steric limitations in target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.